An In-depth Technical Guide to Clindamycin Palmitate Hydrochloride: Chemical Structure and Properties
An In-depth Technical Guide to Clindamycin Palmitate Hydrochloride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clindamycin (B1669177) palmitate hydrochloride is a semi-synthetic lincosamide antibiotic, a prodrug of clindamycin. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for the determination of its key properties and a summary of its synthesis are presented. This guide is intended to serve as a technical resource for researchers and professionals involved in drug development and pharmaceutical sciences.
Chemical Structure and Identification
Clindamycin palmitate hydrochloride is the hydrochloride salt of the palmitate ester of clindamycin. The chemical name is Methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside 2-palmitate monohydrochloride.[1] The esterification at the 2-hydroxyl group of the sugar moiety masks the bitter taste of the parent drug, clindamycin, making it suitable for pediatric oral formulations.
Caption: Chemical structure of clindamycin palmitate hydrochloride.
Physicochemical Properties
A summary of the key physicochemical properties of clindamycin palmitate hydrochloride is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₆₄Cl₂N₂O₆S | [2] |
| Molecular Weight | 699.85 g/mol | [2] |
| Appearance | White to off-white amorphous powder | [3] |
| Melting Point | 141-143 °C | [4] |
| pKa | 7.6 | [1] |
| Solubility in Water | 100 mg/mL (at 25°C) | [2][5] |
| Solubility in Ethanol | 100 mg/mL (at 25°C) | [2][5] |
| Solubility in DMSO | 100 mg/mL (at 25°C) | [2][5] |
Mechanism of Action and Prodrug Hydrolysis
Clindamycin palmitate hydrochloride itself is inactive in vitro. Following oral administration, it is rapidly hydrolyzed in the gastrointestinal tract by esterases to yield the active parent drug, clindamycin.
Caption: In vivo hydrolysis of clindamycin palmitate hydrochloride.
The active clindamycin then exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome. This binding interferes with the translocation step of protein synthesis, thereby inhibiting bacterial protein production and leading to a bacteriostatic effect.
Caption: Mechanism of action of active clindamycin.
Experimental Protocols
Synthesis of Clindamycin Palmitate Hydrochloride
The synthesis of clindamycin palmitate hydrochloride involves the esterification of clindamycin hydrochloride with palmitoyl (B13399708) chloride. A general workflow is outlined below.
Caption: General workflow for the synthesis of clindamycin palmitate hydrochloride.[6][7]
Detailed Methodology:
-
Protection of Hydroxyl Groups: Clindamycin hydrochloride is dissolved in acetone. p-Toluenesulfonic acid and 2,2-dimethoxypropane are added, and the mixture is reacted at 38°C for 4 hours. The solution is then cooled to 0°C and allowed to stand for 24 hours. The resulting precipitate of isopropylidene clindamycin hydrochloride is collected by suction filtration.[6]
-
Esterification: The protected clindamycin is dissolved in chloroform and cooled to below 0°C. Palmitoyl chloride is added, followed by the dropwise addition of an acid scavenger such as triethylamine, while maintaining the temperature below 20°C. The reaction is then stirred at a slightly elevated temperature (20-40°C) for several hours to ensure completion.[7]
-
Deprotection and Purification: The protective isopropylidene group is removed by acidic hydrolysis. The resulting crude clindamycin palmitate hydrochloride is then purified through a series of washing and extraction steps, followed by recrystallization from a suitable solvent to yield the final high-purity product.[7]
Determination of Melting Point
The melting point is determined using the United States Pharmacopeia (USP) <741> method for Class Ia substances.[4][8]
Apparatus:
-
Capillary melting point apparatus
-
USP-compatible capillary tubes (10 cm length, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness)
-
Certified reference standards
Procedure:
-
Sample Preparation: A small amount of the dry, powdered clindamycin palmitate hydrochloride is packed into a capillary tube to a height of 2.5-3.5 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of approximately 1°C per minute, starting from about 5°C below the expected melting point.
-
Observation: The temperature at which the substance is first observed to collapse or shrink is recorded as the beginning of the melting range. The temperature at which the substance becomes a clear liquid is recorded as the end of the melting range.[9]
Determination of pKa
The acid dissociation constant (pKa) is determined by potentiometric titration.
Apparatus:
-
Calibrated pH meter with a suitable electrode
-
Automatic titrator or a burette
-
Magnetic stirrer
-
Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (B78521) (0.1 M)
Procedure:
-
Sample Preparation: A known concentration of clindamycin palmitate hydrochloride is dissolved in deionized water. The solution is maintained at a constant ionic strength using a background electrolyte such as 0.15 M potassium chloride.[10]
-
Titration: The solution is titrated with a standardized solution of sodium hydroxide. The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which can be identified using the first or second derivative of the titration data.[11][12]
Determination of Solubility
The solubility of clindamycin palmitate hydrochloride is determined using the shake-flask method.[13][14]
Apparatus:
-
Shaking incubator or a constant temperature water bath with a shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: An excess amount of clindamycin palmitate hydrochloride is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flasks are agitated in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved clindamycin palmitate hydrochloride is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[14][15]
Conclusion
This technical guide provides a detailed overview of the chemical structure and properties of clindamycin palmitate hydrochloride. The information and protocols presented herein are intended to be a valuable resource for scientists and researchers in the pharmaceutical field. The well-defined chemical and physical characteristics, coupled with its established mechanism of action as a prodrug, underscore its continued importance in antibacterial therapy.
References
- 1. Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]
- 2. selleckchem.com [selleckchem.com]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. uspbpep.com [uspbpep.com]
- 5. Clindamycin palmitate HCl产品说明书 [selleck.cn]
- 6. CN112625071A - Synthesis process of clindamycin palmitate hydrochloride - Google Patents [patents.google.com]
- 7. CN100368419C - Industrial production process of palmitate of clindamycin hydrochloride - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. thinksrs.com [thinksrs.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]
- 12. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
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